molecular formula C28H30N2O2 B14925343 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B14925343
M. Wt: 426.5 g/mol
InChI Key: SCZDRPOPUIKEFF-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methoxyphenyl groups attached to the pyrazole ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the ethyl group: The ethyl group can be added through an alkylation reaction using ethyl bromide and a strong base like sodium hydride.

    Attachment of the methoxyphenyl groups: The methoxyphenyl groups can be introduced through a Suzuki coupling reaction using 3-methoxyphenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with different positioning of methoxy groups.

    1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-chlorophenyl)-1H-pyrazole: Similar structure but with chloro groups instead of methoxy groups.

    1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-hydroxyphenyl)-1H-pyrazole: Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness

The uniqueness of 1-(2,5-dimethylbenzyl)-4-ethyl-3,5-bis(3-methoxyphenyl)-1H-pyrazole lies in its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of methoxy groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H30N2O2

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-4-ethyl-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C28H30N2O2/c1-6-26-27(21-9-7-11-24(16-21)31-4)29-30(18-23-15-19(2)13-14-20(23)3)28(26)22-10-8-12-25(17-22)32-5/h7-17H,6,18H2,1-5H3

InChI Key

SCZDRPOPUIKEFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=C(C=CC(=C3)C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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